12-O-Methylcurine
Description
12-O-Methylcurine (compound 11) is an isoquinoline alkaloid isolated from Cissampelos capensis (Menispermaceae), a plant studied for its diverse alkaloidal profile . It is one of 13 major alkaloids identified in this species, alongside compounds such as dicentrine (1), cycleanine (7), and cissacapine (8). Notably, its concentration varies drastically across plant populations and developmental stages, with reports of it constituting up to 64% of alkaloids in certain individuals but being nearly absent in others of the same population . This variability highlights its sensitivity to genetic, environmental, and seasonal factors.
Properties
Molecular Formula |
C37H40N2O6 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,16R)-10,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-9-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)40)13-15-39(2)29(35)17-23-8-11-30(41-3)32(18-23)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1 |
InChI Key |
MYHQIVSWYXBWOC-FQLXRVMXSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5O)OC)C)OC |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5O)OC)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5O)OC)C)OC |
Synonyms |
12-O-methylcurine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Distributional Comparisons
The alkaloids of C. capensis share an isoquinoline backbone but differ in substituents and oxygenation patterns. Below is a comparative analysis of key compounds:
Quantitative and Qualitative Variability
- Developmental and Genetic Factors: 12-O-Methylcurine levels fluctuate with plant maturity and genetic diversity. For example, a single plant from the "Shanti Bay" population contained 64% 12-O-Methylcurine, whereas another from the same group had <1% . Similar variability is observed for dicentrine (1) and cissacapine (8), suggesting shared regulatory pathways .
- Environmental Influence: Coastal populations accumulate salutaridine (6) in leaves, likely as an adaptive response to salinity, while inland populations lack this compound .
Pharmacological Potential
capensis alkaloids . The structural similarity of 12-O-Methylcurine to cycleanine (7)—a compound with documented muscle-relaxant properties—hints at possible bioactivity, though further studies are needed .
Key Research Findings and Implications
- Intra-Population Variability : The extreme variability of 12-O-Methylcurine complicates its isolation and standardization for research. This contrasts with cycleanine (7), which is consistently abundant in rhizomes .
- Biochemical Pathway Switches : Qualitative differences (e.g., presence/absence of 12-O-Methylcurine) may arise from genetic or environmental modulation of alkaloid biosynthesis pathways .
- Ecological Adaptations : Salutaridine (6) in coastal plants suggests niche-specific alkaloid production, whereas 12-O-Methylcurine’s rhizome dominance may relate to root-specific defense mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
